(1Z)-4-methyl-2-(1H-1,2,4-triazol-1-yl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)pent-1-en-3-one
Description
This compound features a complex heterocyclic architecture combining a 1,2,4-triazole moiety and a 1,3,5-trimethylpyrazole group linked via a conjugated enone system. The (1Z)-configuration of the enone system is critical for its stereoelectronic properties, influencing reactivity and binding interactions. Structural elucidation of similar compounds relies on advanced spectroscopic techniques like $ ^1 \text{H} $-NMR and $ ^{13} \text{C} $-NMR, as demonstrated in studies of pyrazole derivatives .
Properties
IUPAC Name |
(Z)-4-methyl-2-(1,2,4-triazol-1-yl)-1-(1,3,5-trimethylpyrazol-4-yl)pent-1-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-9(2)14(20)13(19-8-15-7-16-19)6-12-10(3)17-18(5)11(12)4/h6-9H,1-5H3/b13-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJWNKFKLCACKC-MLPAPPSSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=C(C(=O)C(C)C)N2C=NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C(/C(=O)C(C)C)\N2C=NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659405 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound (1Z)-4-methyl-2-(1H-1,2,4-triazol-1-yl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)pent-1-en-3-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions, often utilizing precursors that contain pyrazole and triazole moieties. The structural characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography to confirm the molecular structure and functional groups present.
Antifungal Activity
Research indicates that derivatives containing triazole and pyrazole rings exhibit significant antifungal properties. For instance, compounds similar to this compound have shown effectiveness against strains like Candida albicans and Cryptococcus neoformans. In vitro studies demonstrated that these compounds inhibit fungal growth by disrupting cell membrane integrity and inhibiting ergosterol biosynthesis .
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. Studies have shown that it exhibits broad-spectrum activity against various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and protein function .
Antitumor Effects
Recent investigations into the antitumor activity of compounds with similar structures have revealed promising results. These compounds have been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects that are attributed to the induction of apoptosis and cell cycle arrest .
Study 1: Antifungal Evaluation
In a study conducted by Sreenivasa et al., a series of azomethine derivatives were synthesized and tested against Candida albicans and Cryptococcus neoformans. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 16 µg/mL, highlighting their potential as effective antifungal agents .
Study 2: Antitumor Activity
A recent study assessed the cytotoxicity of various pyrazole derivatives on human cancer cell lines. The compound demonstrated IC50 values in the micromolar range against breast cancer cells, suggesting its potential for further development as an anticancer agent .
Research Findings Summary Table
| Biological Activity | Test Organisms/Cell Lines | Results |
|---|---|---|
| Antifungal | Candida albicans, Cryptococcus neoformans | MIC: 16 µg/mL |
| Antibacterial | Various bacterial strains | Broad-spectrum activity |
| Antitumor | Human breast cancer cells | IC50: Micromolar range |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Triazole Moieties
The target compound shares structural motifs with several heterocyclic derivatives:
- Triazole vs. Tetrazole : The 1,2,4-triazole in the target compound offers different hydrogen-bonding capabilities compared to tetrazole derivatives (e.g., 4i/4j in ), which may alter binding affinities in biological targets .
Reactivity and Stability
- Enone System: The (1Z)-configuration stabilizes the conjugated system through resonance, similar to the (2Z)-enone in . This configuration is less reactive toward nucleophiles than (E)-isomers, favoring selective interactions .
- Lumping Strategy : Organic compounds with pyrazole/triazole cores are often grouped due to shared reactivity patterns (e.g., electrophilic substitution at nitrogen atoms). However, methyl substituents in the target compound may reduce oxidative degradation compared to hydroxylated analogues .
Research Findings and Data Gaps
- Spectroscopic Data : While specific $ ^1 \text{H} $-NMR data for the target compound are unavailable, pyrazole C-H signals in analogous compounds (e.g., δ 2.1–2.5 ppm for methyl groups) and triazole protons (δ 7.8–8.2 ppm) can be inferred .
- Biological Activity : Pyrazole-triazole hybrids are reported to inhibit kinases (IC$_{50}$: 0.5–5 μM), but the target compound’s efficacy remains unvalidated .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (1Z)-4-methyl-2-(1H-1,2,4-triazol-1-yl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)pent-1-en-3-one, and how can regioselectivity be controlled?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as demonstrated in triazole-pyrazole hybrid syntheses. For example, triazenylpyrazole precursors are reacted with alkyne derivatives under optimized conditions (e.g., copper sulfate, sodium ascorbate, 50°C, 16 hours) to ensure regioselectivity . Solvent systems (e.g., THF/water mixtures) and temperature control are critical to minimize side products.
Q. Which analytical techniques are most effective for confirming the structure and stereochemistry of this compound?
- Methodological Answer : X-ray crystallography is definitive for confirming the Z-configuration of the enone moiety and spatial arrangement of substituents, as seen in structurally related pyrazole-triazole hybrids . Complementary techniques include high-resolution NMR (e.g., NOESY for stereochemistry) and FTIR to validate functional groups like the enone carbonyl .
Q. How can researchers safely handle this compound given its potential reactivity?
- Methodological Answer : Refer to safety data sheets (SDS) for structurally similar triazoles and pyrazoles. For example, compounds with nitro or trifluoromethyl groups may require inert atmosphere handling due to thermal instability. Standard PPE (gloves, goggles) and fume hoods are mandatory. Emergency protocols include immediate decontamination with water and consultation with occupational health specialists .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported synthetic yields or spectroscopic data for this compound?
- Methodological Answer : Cross-validate results using multiple analytical methods. For instance, if NMR data conflicts with literature, employ X-ray crystallography (as in ) or mass spectrometry to confirm molecular integrity. Replicate reactions under strictly controlled conditions (e.g., moisture-free, standardized catalysts) to isolate variables affecting yield .
Q. How can computational modeling optimize the synthesis or predict biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) can model transition states to predict regioselectivity in CuAAC reactions. Molecular docking studies may identify potential biological targets (e.g., kinases or enzymes with conserved triazole-binding pockets) by comparing its structure to bioactive heterocycles like coumarin-pyrimidine hybrids .
Q. What mechanistic insights explain the stability of the Z-isomer over the E-isomer in this enone system?
- Methodological Answer : Steric hindrance from the 1,3,5-trimethylpyrazole group likely stabilizes the Z-isomer by disfavoring rotation. This is supported by crystallographic data showing planar arrangements of substituents in analogous enones . Solvent polarity and hydrogen-bonding interactions (e.g., with the triazole ring) may further stabilize the Z-configuration.
Q. How can researchers design derivatives to enhance solubility without compromising bioactivity?
- Methodological Answer : Introduce polar substituents (e.g., hydroxyl, amine) at non-critical positions (e.g., the pentenone chain) while retaining the triazole-pyrazole core. For example, Mannich reactions (as in ) can incorporate hydrophilic groups. Evaluate solubility via HPLC with varied mobile phases and correlate with LogP values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
